

A Head-to-Head Comparison of Cefteram Pivoxil and Amoxicillin-Clavulanate

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Compound of Interest

Compound Name: Cefteram Pivoxil

Cat. No.: B193855

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two widely utilized oral beta-lactam antibiotics: **Cefteram Pivoxil**, a third-generation cephalosporin, and amoxicillin-clavulanate, a penicillin combined with a β -lactamase inhibitor. This analysis is intended to support research, clinical development, and informed decision-making by presenting key performance data, detailed experimental methodologies, and a clear visualization of their mechanisms of action.

Executive Summary

Cefteram Pivoxil and amoxicillin-clavulanate are both effective in the treatment of a range of bacterial infections, particularly those affecting the respiratory tract. Clinical data indicates comparable efficacy in conditions such as community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), and pediatric acute otitis media. The primary distinction lies in their spectrum of activity and side-effect profiles. **Cefteram Pivoxil** often exhibits enhanced activity against certain gram-negative pathogens, while amoxicillin-clavulanate provides broad coverage that includes many β -lactamase-producing organisms. Notably, some studies suggest a lower incidence of gastrointestinal side effects, such as diarrhea, with cephalosporins like **Cefteram Pivoxil** compared to amoxicillin-clavulanate.

Data Presentation: Clinical Efficacy and Safety

The following tables summarize the quantitative data from comparative clinical trials.

Table 1: Clinical Efficacy in Community-Acquired Pneumonia (CAP)

Study / Drug Regimen	Patient Population	Clinical Cure Rate (Post-treatment)	Pathogen Eradication Rate (Overall)	Key Pathogen Eradication (S. pneumoniae)	Key Pathogen Eradication (H. influenzae)
Cefditoren Pivoxil (related to Ceferam) 200 mg BID	Adult Outpatients	88.0% (125/142)[1]	84.0%[1]	95.0%[1]	80.6%[1]
Cefditoren Pivoxil 400 mg BID	Adult Outpatients	89.9% (143/159)[1]	88.6%[1]	96.2%[1]	88.6%[1]
Amoxicillin-Clavulanate 875/125 mg BID	Adult Outpatients	90.3% (130/144)[1]	82.6%[1]	89.5%[1]	88.0%[1]

Table 2: Clinical Efficacy in Acute Exacerbation of Chronic Bronchitis (AECB)

Study / Drug Regimen	Patient Population	Clinical Efficacy (Cure + Improvement)	Bacteriological Response Rate
Cefetamet Pivoxil (related to Ceferam) 500mg BID	Adults	96%[2]	89%[2]
Amoxicillin-Clavulanate 500/125mg TID	Adults	92%[2]	84%[2]

Table 3: Clinical Efficacy in Pediatric Acute Otitis Media (AOME)

Study / Drug Regimen	Patient Population	Satisfactory Clinical Outcome (Cure/Improvement)	Bacteriological Eradication Rate
Cefuroxime Axetil (related Cephalosporin) 15 mg/kg BID	Children (3mo-12yr)	70%	84% (32/38)[3]
Amoxicillin-Clavulanate 13.3 mg/kg TID	Children (3mo-12yr)	70%[3]	95% (36/38)[3]

Table 4: Comparative Safety Profile - Adverse Events

Drug	Indication	Most Common Adverse Event	Incidence of Diarrhea/Loose Stools
Cefetamet Pivoxil	AECB	Gastrointestinal disorders	Lower than AMC group[2]
Amoxicillin-Clavulanate	AECB	Gastrointestinal disorders	Nearly twice as often as CAT group[2]
Cefuroxime Axetil	Pediatric AOME	Drug-related adverse events	12%[4]
Amoxicillin-Clavulanate	Pediatric AOME	Drug-related adverse events	31%[4]

In-Vitro Activity

The following table presents a summary of the in-vitro activity of a third-generation cephalosporin (Cefpodoxime, structurally related to Ceftoram) and amoxicillin-clavulanate against common respiratory pathogens.

Table 5: In-Vitro Susceptibility (MIC90 in µg/mL)

Pathogen	Cefpodoxime-Clavulanic Acid	Amoxicillin-Clavulanate
H. influenzae	0.26[5]	0.84[5]
S. pneumoniae	0.09[5]	0.27[5]
M. catarrhalis	0.18[5]	0.62[5]

Pharmacokinetic Properties

Table 6: Pharmacokinetic Parameters

Drug	Active Moiety	Cmax (mg/L)	Tmax (h)	Half-life (h)	Urinary Excretion (% of dose)
Cefteram Pivoxil	Cefteram	~1.25 (at 3 mg/kg)[1]	1-2[1]	~2.2	~18.4% within 8h (at 3 mg/kg)[1]
Amoxicillin-Clavulanate	Amoxicillin	~11.23	~2	~1	~50% within 9h
Amoxicillin-Clavulanate	Clavulanic Acid	~2.55	~1	~1	~39% within 9h

Experimental Protocols

Below are the methodologies for some of the key clinical trials cited in this guide.

Community-Acquired Pneumonia (CAP) Study: Cefditoren Pivoxil vs. Amoxicillin-Clavulanate[1]

- Study Design: A multicenter, prospective, randomized, investigator-blinded, parallel-group trial.

- Patient Population: Adult outpatients diagnosed with CAP. A total of 802 patients were enrolled.
- Inclusion Criteria: Patients with clinical and radiographic evidence of pneumonia.
- Exclusion Criteria: Not detailed in the abstract.
- Treatment Arms:
 - Cefditoren pivoxil 200 mg twice daily for 14 days.
 - Cefditoren pivoxil 400 mg twice daily for 14 days.
 - Amoxicillin/clavulanate 875/125 mg twice daily for 14 days.
- Primary Efficacy Endpoint: Clinical cure rates at post-treatment and follow-up visits.
- Secondary Efficacy Endpoint: Microbiological eradication rates of baseline pathogens.
- Microbiological Assessment: Sputum or other relevant respiratory samples were collected for culture and susceptibility testing at baseline and, where possible, at follow-up visits.

Acute Exacerbation of Chronic Bronchitis (AECB) Study: Cefetamet Pivoxil vs. Amoxicillin-Clavulanate[2]

- Study Design: An open-label, comparative, and prospective study.
- Patient Population: 180 adult patients of either sex with AECB.
- Randomization: Patients were randomized to one of the two treatment groups.
- Treatment Arms:
 - Cefetamet pivoxil 500 mg twice daily for 7 days.
 - Amoxicillin/clavulanate 500/125 mg three times daily for 7 days.

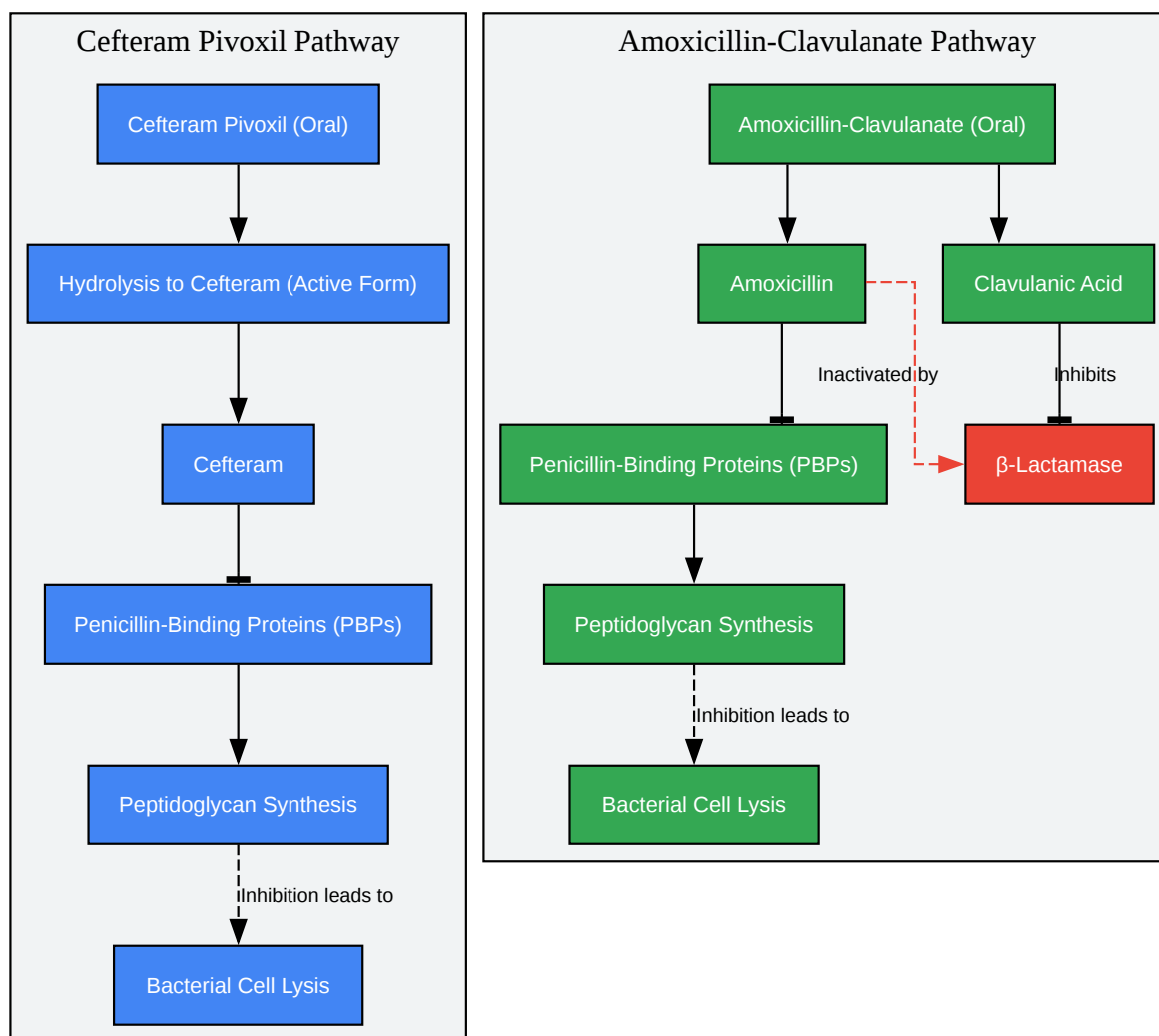
- Efficacy Assessment: Clinical outcomes were assessed in 169 evaluable patients, and bacteriological response rates were determined in 141 evaluable cases.
- Microbiological Assessment: Baseline susceptibility testing was performed.

Mechanism of Action & Signaling Pathways

Both **Cefteram Pivoxil** and amoxicillin are β -lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

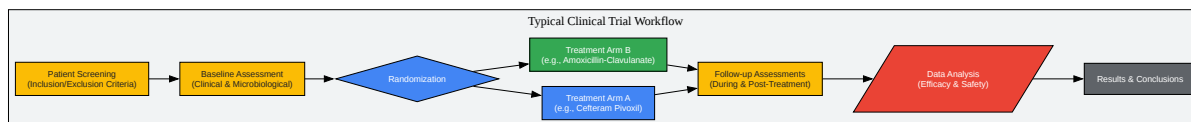
Cefteram Pivoxil: As a prodrug, it is hydrolyzed in the body to its active form, cefteram. Cefteram then binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a defective cell wall and ultimately results in bacterial cell lysis.

Amoxicillin-Clavulanate: Amoxicillin functions in the same manner as cefteram by inhibiting PBPs. However, many bacteria have developed resistance to penicillins by producing β -lactamase enzymes, which inactivate the antibiotic. Clavulanic acid is a β -lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its efficacy against β -lactamase-producing bacteria.



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Caption: Mechanism of action for **Cefteram Pivoxil** and Amoxicillin-Clavulanate.



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Caption: Generalized workflow for comparative clinical trials of antibiotics.

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